molecular formula C25H20N2O6S B12162720 (4E)-5-(2,3-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(2,3-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12162720
M. Wt: 476.5 g/mol
InChI Key: WQMLQPJMSNTVHI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a fascinating structure. Let’s break it down:

  • The core structure consists of a pyrrolidine-2,3-dione ring, which is fused to a benzothiazole ring.
  • Attached to the pyrrolidine ring, we have a furan-2-yl group.
  • The substituents include a hydroxy group (OH) and two methoxy groups (OCH₃) on the phenyl ring.

Preparation Methods

    Laboratory Synthesis: Researchers may use multistep organic synthesis to assemble the compound. Key steps would involve cyclization reactions to form the pyrrolidine-2,3-dione and benzothiazole rings, followed by functional group manipulations to introduce the furan-2-yl and other substituents.

    Industrial Production: If this compound is industrially produced, it likely involves more efficient methods, such as large-scale reactions or catalytic processes. Unfortunately, I don’t have precise details on industrial methods.

Chemical Reactions Analysis

The compound may undergo various reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: Reduction of the furan ring or other functional groups.

    Substitution: Substitution reactions at various positions.

    Cyclization: Formation of the pyrrolidine-2,3-dione and benzothiazole rings.

Common reagents and conditions depend on the specific reaction. Major products would include derivatives of this compound with modified functional groups.

Scientific Research Applications

Overview

The compound (4E)-5-(2,3-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its applications in various fields, particularly in pharmacology and biochemistry.

The compound exhibits a range of biological activities that are being explored for therapeutic applications:

Antimicrobial Activity

Research indicates that this compound has significant antibacterial properties. A study evaluated its efficacy against several bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Salmonella typhimurium32 µg/mL

These findings suggest potential applications in developing new antibacterial agents to combat resistant strains of bacteria.

Anticancer Potential

The compound has been studied for its anticancer properties. In vitro studies demonstrated that it can reduce the viability of various cancer cell lines in a dose-dependent manner. This suggests that it may serve as a lead compound for the development of novel anticancer therapies.

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. Experiments using neuronal cell models have shown that treatment with the compound significantly reduces markers of oxidative stress and apoptosis, indicating potential applications in neurodegenerative disease therapies.

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit enzymes involved in metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO). This inhibition can lead to increased levels of tryptophan and its metabolites, which have implications for immune modulation and cancer therapy.

Case Study 1: Anticancer Properties

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a significant reduction in cell viability, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

A study focused on the effects of this compound on neuronal cells exposed to oxidative stress. The results showed a marked decrease in cell apoptosis and oxidative damage, suggesting its potential use in treating neurodegenerative disorders.

Mechanism of Action

The exact mechanism remains elusive due to limited research. if it acts as a drug, it likely interacts with specific cellular targets (proteins, nucleic acids) to exert its effects. Further studies are needed to elucidate this.

Biological Activity

The compound (4E)-5-(2,3-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N2O5C_{24}H_{28}N_{2}O_{5}, with a molecular weight of approximately 420.49 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including a pyrrolidine ring and various aromatic systems.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it was tested against various cancer cell lines using the MTT assay to determine cell viability. The results showed that the compound has an IC50 value in the low micromolar range, indicating potent antiproliferative effects.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HeLa (Cervical)7.5
A549 (Lung)6.0

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro tests demonstrated moderate to significant antibacterial activity, particularly against Gram-positive bacteria.

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitory assays revealed that it possesses selective inhibition characteristics:

EnzymeIC50 (µM)Reference
Acetylcholinesterase50.0
Butyrylcholinesterase20.0

This selective inhibition suggests potential applications in treating neurodegenerative diseases where cholinesterase activity is implicated.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Activity : A study involving the administration of the compound to mice with induced tumors showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.
  • Case Study on Antimicrobial Efficacy : In another study, the compound was tested in combination with conventional antibiotics against resistant bacterial strains. The results indicated synergistic effects, enhancing the efficacy of existing treatments.

Properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O6S/c1-13-9-10-15-18(12-13)34-25(26-15)27-20(14-6-4-7-17(31-2)23(14)32-3)19(22(29)24(27)30)21(28)16-8-5-11-33-16/h4-12,20,29H,1-3H3

InChI Key

WQMLQPJMSNTVHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=C(C(=CC=C5)OC)OC

Origin of Product

United States

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